molecular formula C15H11BrN4O3 B4359199 4-({[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}methyl)benzoic acid

4-({[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}methyl)benzoic acid

Cat. No.: B4359199
M. Wt: 375.18 g/mol
InChI Key: JNILHXBXDUYEKR-UHFFFAOYSA-N
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Description

4-({[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}methyl)benzoic acid is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core. This core structure is known for its significant impact in medicinal chemistry and material science due to its unique photophysical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}methyl)benzoic acid typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through a condensation reaction between an aminopyrazole and a suitable carbonyl compound The final step involves the coupling of the pyrazolo[1,5-a]pyrimidine derivative with benzoic acid through an amide bond formation .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-({[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions would result in the replacement of the bromine atom with the nucleophile used .

Mechanism of Action

The mechanism of action of 4-({[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}methyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt critical biological pathways, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}methyl)benzoic acid is unique due to its specific combination of the pyrazolo[1,5-a]pyrimidine core and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[[(6-bromopyrazolo[1,5-a]pyrimidine-2-carbonyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O3/c16-11-7-17-13-5-12(19-20(13)8-11)14(21)18-6-9-1-3-10(4-2-9)15(22)23/h1-5,7-8H,6H2,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNILHXBXDUYEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NN3C=C(C=NC3=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}methyl)benzoic acid
Reactant of Route 2
4-({[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}methyl)benzoic acid
Reactant of Route 3
4-({[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}methyl)benzoic acid
Reactant of Route 4
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4-({[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}methyl)benzoic acid
Reactant of Route 5
4-({[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}methyl)benzoic acid
Reactant of Route 6
4-({[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}methyl)benzoic acid

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